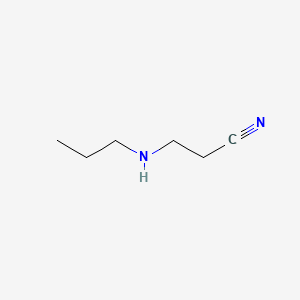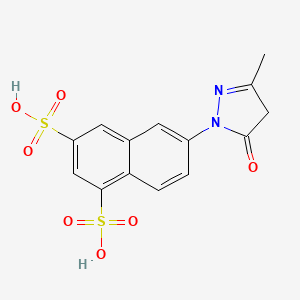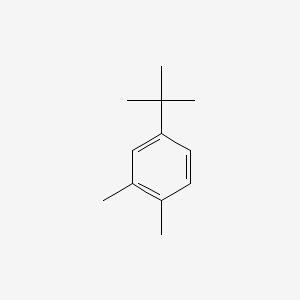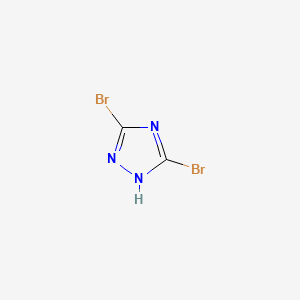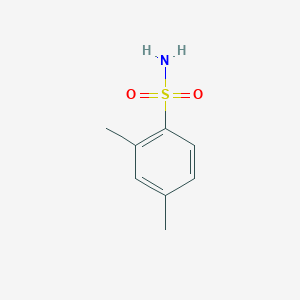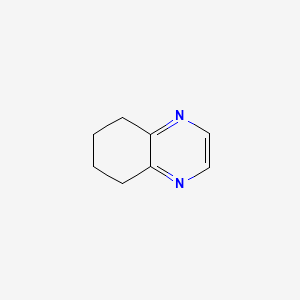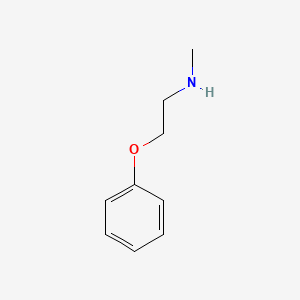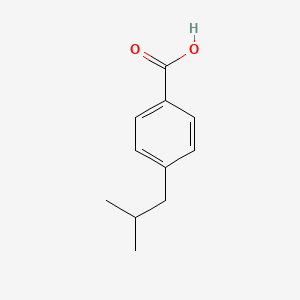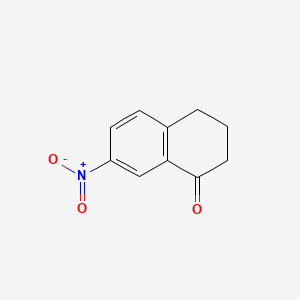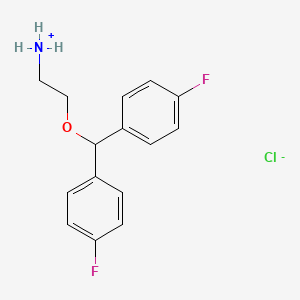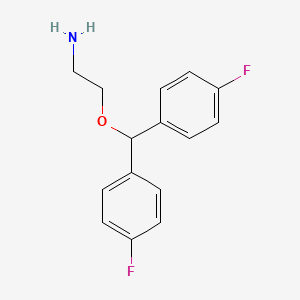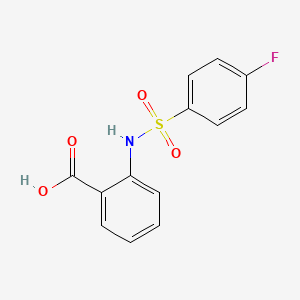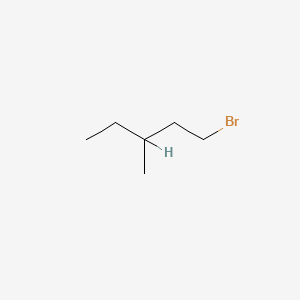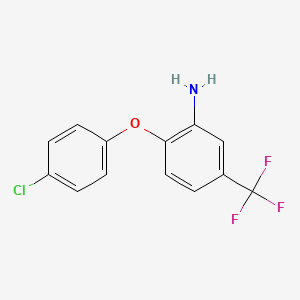
2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
The compound 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline is a derivative of aniline, which is a pivotal structure in the field of organic chemistry due to its role as an intermediate in the synthesis of various chemicals, including pesticides, herbicides, and materials for nonlinear optical (NLO) applications. The presence of both chloro and trifluoromethyl substituents on the aromatic ring can significantly influence the physical, chemical, and electronic properties of the molecule .
Synthesis Analysis
The synthesis of chloro-trifluoromethyl aniline derivatives typically involves multi-step reactions, starting from substituted nitrobenzenes or aminophenols. For instance, 2-chloro-4-aminophenol can be synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction reactions, followed by further functionalization . Similarly, 2,6-dibromo-4-trifluoromethoxy aniline, a related compound, can be synthesized from 4-trifluoromethoxy aniline using brominating agents under controlled conditions . These methods highlight the versatility and reactivity of aniline derivatives, allowing for the introduction of various functional groups to achieve desired properties.
Molecular Structure Analysis
The molecular structure of chloro-trifluoromethyl aniline derivatives is characterized by the presence of electron-withdrawing groups such as chloro and trifluoromethyl, which can affect the electron density distribution within the molecule. The conformational study of a related compound, (\delta^6-(4-(trifluoromethoxy)aniline)tricarbonylchromium), shows that the trifluoromethoxy group is nearly perpendicular to the arene ring, indicating steric and electronic influences on the molecular conformation . The molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, provide insights into the electronic structure and reactivity of these molecules .
Chemical Reactions Analysis
The presence of substituents like chloro and trifluoromethyl groups can significantly influence the reactivity of aniline derivatives in chemical reactions. These groups can either donate or withdraw electrons, affecting the vibrational spectra and reactivity towards other chemical species. For example, the study of vibrational spectra of various substituted anilines, including 4-chloro-3-(trifluoromethyl)aniline, provides insights into the effects of these substituents on the chemical behavior of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-trifluoromethyl aniline derivatives are closely related to their molecular structure. The introduction of electron-withdrawing groups can lead to changes in properties such as boiling points, melting points, and solubilities. The liquid crystalline properties of derivatives bearing trifluoromethyl or trifluoromethoxy end groups have been studied, revealing that these groups can stabilize certain mesophases and influence the orientational order of the molecules in the liquid crystalline state . Additionally, the thermodynamic parameters and molecular electrostatic potential (MEP) surfaces of these compounds have been analyzed to understand their stability and reactivity .
Applications De Recherche Scientifique
1. Vibrational Analysis and NLO Material Potential
2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline has been studied for its vibrational characteristics through Fourier Transform-Infrared and Fourier Transform-Raman techniques. The study revealed insights into the effects of substituents on the vibrational spectra, including hyperconjugation interactions, molecular electrostatic potential surface analysis, and thermodynamic functions. The research suggests potential usefulness in Non-Linear Optical (NLO) materials due to its unique vibrational properties (Revathi et al., 2017).
2. Quantum Chemical Studies
Quantum chemical studies have been conducted on this compound, focusing on molecular orbital calculations, chemical reactivity, and thermodynamic parameters. These studies provide a deeper understanding of the molecule's behavior, including the influence of chlorine substituents on vibrational wavenumbers and details of its optimized geometry and vibrational wavenumbers (Karthick et al., 2013).
3. Synthesis and Application in Pesticides
The compound serves as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and herbicides. Various synthesis methods and the characteristics of derived pesticides and herbicides have been reviewed, highlighting its importance in agricultural applications (Zhou Li-shan, 2002).
4. Application in Polymer Synthesis
The compound has been used in the synthesis of polymers with potential applications in various fields. Studies have explored its incorporation into polymers, examining their properties and potential uses, such as in dye-sensitized solar cells (Shahhosseini et al., 2016).
5. Electronic and Optical Properties
Research has been conducted on the electronic and optical properties of derivatives of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. These studies focus on understanding the molecular structure and behavior under various conditions, which is crucial for the development of advanced materials with specific electronic and optical characteristics (Finazzi et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJRAHDRZWZNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188450 | |
| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
349-20-2 | |
| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



